Cas no 882562-39-2 ((1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid)
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- [1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid
- 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
- Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo [2,3-b]pyridin-3-yl]-
- [1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid
- ZJMVMHYCONCGCX-UHFFFAOYSA-N
- PubChem14712
- C14H13BN2O4S
- AB57808
- AB0027232
- AX8157980
- ST24026065
- W9047
- 1-tosyl-1H-Pyrrolo[2,3-b]pyridin-3-yl-boronic acid
- 1-[(4-methylp
- (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronicacid
- FT-0645630
- Boronic acid,B-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-boronic acid
- boronic acid,b-(1-((4-methylphenyl)sulfonyl)-1h-pyrrolo[2,3-b]pyridin-3-yl)-
- MFCD10696634
- SCHEMBL2447588
- DTXSID20671953
- [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid
- AKOS015856692
- CS-0004203
- DS-11278
- 882562-39-2
- 1-(4-methylbenzenesulfonyl)pyrrolo[2,3-b]pyridin-3-ylboronic acid
- 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-ylboronic acid
-
- MDL: MFCD10696634
- Inchi: 1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3
- InChI Key: ZJMVMHYCONCGCX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C=C(B(O)O)C2=CC=CN=C12)(=O)=O
Computed Properties
- Exact Mass: 316.06900
- Monoisotopic Mass: 316.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 596.1°C at 760 mmHg
- Flash Point: 314.3±32.9 °C
- Refractive Index: 1.647
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 100.80000
- LogP: 1.34230
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Pricemore >>
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL145-250mg |
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid |
882562-39-2 | 97% | 250mg |
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(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Suppliers
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
Introduction to (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid (CAS No. 882562-39-2)
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 882562-39-2, belongs to the class of boronic acids, which are widely recognized for their role as key intermediates in organic synthesis and drug development. The unique structural features of this compound, particularly its fused pyrrolopyridine core and the presence of a tosyl group, make it a valuable building block for the synthesis of complex molecules.
The< strong>pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets and exhibit a wide range of biological activities. This heterocyclic system has been extensively studied for its potential in developing novel therapeutic agents. The incorporation of a boronic acid moiety enhances the reactivity and functionalization possibilities of the molecule, making it an attractive candidate for further chemical manipulation.
In recent years, there has been a growing interest in the development of novel boronic acid derivatives as pharmacological agents. Boronic acids are particularly noted for their role in enzyme inhibition and their ability to form reversible covalent bonds with biological targets. This property has made them valuable tools in the development of targeted therapies, particularly in the treatment of diseases such as cancer and infectious disorders. The< strong>1-tosyl group in this compound not only provides stability but also influences the electronic properties of the boronic acid moiety, thereby affecting its reactivity and biological activity.
One of the most notable applications of< strong>(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is in the field of Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental transformations in organic synthesis that allow for the formation of carbon-carbon bonds between boronic acids and various organic halides or pseudohalides. The< strong/tosyl group enhances the efficiency of these reactions by stabilizing the boronate intermediate and facilitating subsequent functionalization. This has led to its widespread use in synthesizing complex organic molecules, including pharmaceutical intermediates and fine chemicals.
The< strong>1H-pyrrolo[2,3-b]pyridine core is particularly interesting due to its ability to mimic natural product scaffolds and interact with biological receptors. This scaffold has been explored in various drug discovery programs due to its potential to bind to enzymes and receptors involved in disease pathways. The boronic acid functionality further extends its utility by allowing for modifications that can fine-tune its binding properties. This combination of structural features makes it a promising candidate for developing new therapeutic agents.
Recent studies have highlighted the< strong>pharmaceutical potential of< strong>(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid. Researchers have demonstrated its utility in synthesizing novel inhibitors targeting various enzymes implicated in diseases such as cancer and inflammation. The ability to modify the< strong/tosyl group and other functional handles on the< strong/pyrrolo[2,3-b]pyridine core allows for precise tuning of biological activity. This flexibility has enabled the development of lead compounds that show promising results in preclinical studies.
The synthesis of< strong>(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the< strong/tosyl group is a critical step that requires precise control over reaction conditions to avoid side products. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to improve efficiency and scalability.
The< strong>borylation reaction is another key transformation that plays a crucial role in the synthesis of this compound. Borylation reactions involve the introduction of a boron atom into an organic molecule, typically through cross-coupling reactions with organoboron reagents. The use of palladium catalysts is common in these reactions, which facilitate the formation of stable boronate complexes. These complexes are then converted into boronic acids under appropriate conditions.
In conclusion, (1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (CAS No. 882562-39-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing complex molecules through cross-coupling reactions and other organic transformations. The ongoing research into its applications highlights its importance as a building block for novel therapeutic agents.
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